PARPYnD -

PARPYnD

Catalog Number: EVT-10957720
CAS Number:
Molecular Formula: C34H31N9O3
Molecular Weight: 613.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PARPYnD was developed to enhance the understanding of PARP inhibitors' mechanisms and their off-target interactions. It serves as a robust tool for profiling PARP1 and PARP2 while also identifying novel off-target proteins associated with clinical PARP inhibitors like olaparib . This compound falls under the category of chemical probes used in biochemical research, particularly in cancer studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of PARPYnD involves several key steps:

  1. Starting Material Preparation: The synthesis begins with commercially available 2-(piperazin-1-yl)pyridine-3-carbonitrile, which undergoes Boc protection.
  2. Bromination: The protected compound is then brominated to introduce reactive sites.
  3. Copper-Catalyzed Amination: A copper-catalyzed amination reaction is employed to install the crucial aniline group necessary for coupling with the photoaffinity molecule.
  4. Coupling Reaction: Following Boc deprotection, the compound is coupled to the phthalazinone core, yielding the final product, PARPYnD .

This synthetic route has been optimized to maintain high purity levels (≥95%) and efficacy in biological applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of PARPYnD features several important components:

  • Core Structure: The phthalazinone moiety mimics adenine, crucial for binding to the NAD+ site of PARP enzymes.
  • Functional Groups: The presence of a butynyl chain, cyano groups, and a diazirine moiety facilitates its function as a photoaffinity probe.

The molecular formula for PARPYnD is C34H31N9O3, with a molecular weight of approximately 601.67 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

PARPYnD primarily engages in photocrosslinking reactions upon exposure to UV light (365 nm). This process allows for the covalent attachment of the probe to target proteins such as PARP1 and PARP2 within cellular environments. The compound exhibits competitive binding properties against other known inhibitors like AZ9482 and AZ0108, demonstrating its effectiveness in labeling and profiling targets in live cells .

Mechanism of Action

Process and Data

The mechanism by which PARPYnD operates involves:

  1. Binding: It binds selectively to the active sites of PARP1 and PARP2 due to structural similarities with NAD+.
  2. Photocrosslinking: Upon UV irradiation, it forms covalent bonds with these enzymes, facilitating their identification through subsequent biochemical assays.
  3. Target Profiling: This binding leads to an enrichment of PARP proteins in cellular lysates, allowing researchers to profile both on-target and off-target interactions effectively .

The compound's ability to induce a mitochondrial permeability transition (MPT) phenotype further highlights its biological relevance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PARPYnD exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents typically used in biochemical assays.
  • Stability: The compound maintains stability under standard laboratory conditions but requires protection from light due to its photoreactive nature.

These properties make it suitable for various laboratory applications involving protein labeling and interaction studies.

Applications

Scientific Uses

PARPYnD has significant implications in scientific research, particularly in cancer biology:

  • Target Identification: It aids in identifying novel off-target proteins associated with clinical PARP inhibitors, enhancing our understanding of their pharmacological profiles.
  • Mechanistic Studies: The compound facilitates studies on the mechanisms of action for PARP inhibitors, contributing valuable insights into their therapeutic potential against cancers characterized by DNA repair deficiencies .
Introduction to Poly(ADP-Ribose) Polymerase Enzyme Targeting in Oncology

Poly(ADP-Ribose) Polymerase Family Enzymes as Therapeutic Targets in DNA Damage Repair

The poly(ADP-ribose) polymerase (PARP) family comprises 17 enzymes that catalyze the transfer of adenosine diphosphate ribose (ADPR) units to target proteins, a process termed PARylation or MARylation (mono-ADP-ribosylation). These enzymes are pivotal in maintaining genomic stability through their roles in DNA damage recognition and repair. PARP1, the most abundant isoform, accounts for ~85% of cellular poly(ADP-ribose) activity and serves as a primary DNA damage sensor. Upon detecting single-strand breaks (SSBs), PARP1 recruits repair proteins such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase 3, and DNA polymerase β via auto-PARylation [1] [6].

The therapeutic significance of PARP inhibition arises from the concept of synthetic lethality in cancers with homologous recombination (HR) deficiencies. Cells lacking functional breast cancer type 1/2 susceptibility proteins (BRCA1/BRCA2) rely heavily on PARP-mediated base excision repair (BER). Inhibiting PARP in such cells leads to accumulation of unrepaired SSBs, which collapse replication forks into lethal double-strand breaks (DSBs). This mechanistic rationale has propelled PARP inhibitors into clinical use for BRCA-mutated ovarian, breast, and prostate cancers [1] [2].

Beyond PARP1/2, several lesser-studied PARP isoforms exhibit cancer-relevant functions:

  • Poly(ADP-ribose) polymerase 5a (PARP5A/tankyrase 1): Regulates Wnt signaling and telomere maintenance.
  • Poly(ADP-ribose) polymerase 9 (PARP9): Influences B-cell survival and interferon responses.
  • Poly(ADP-ribose) polymerase 14 (PARP14): Modulates cell migration and stress granule assembly [6].

Table 1: Key PARP Isoforms and Their Cancer-Relevant Functions

IsoformCatalytic ActivityPrimary FunctionsOncogenic Relevance
PARP1PAR synthesisSSB repair, NF-κB signalingHR-deficient cancers
PARP2PAR synthesisBackup for PARP1 in BERProstate/ovarian cancers
PARP5APAR synthesisTelomere maintenance, Wnt signalingTelomerase-positive tumors
PARP7MAR synthesisImmune evasionTherapeutic resistance
PARP14MAR synthesisCell migration, IL-4 signalingMetastatic cancers

Limitations of Conventional Poly(ADP-Ribose) Polymerase Inhibitors and Need for Profiling Tools

Current clinical poly(ADP-ribose) polymerase inhibitors (e.g., olaparib, niraparib, talazoparib) exhibit two primary mechanisms: catalytic inhibition and PARP "trapping" — where the inhibitor stabilizes PARP-DNA complexes, blocking repair progression. However, resistance arises through multiple molecular pathways:

  • Reversion mutations: Restoration of BRCA1/BRCA2 function.
  • HR restoration: Loss of 53BP1 or upregulation of shieldin complex proteins.
  • Drug efflux pumps: Increased expression of P-glycoprotein transporters [2] [9].

Approximately 40–70% of patients develop resistance, underscoring the need for tools to profile inhibitor engagement and identify resistance mechanisms. Conventional biochemical assays fail to capture dynamic PARP interactions in living systems, creating a gap in understanding in situ target binding and off-target effects [5] [8].

Photoaffinity Probes as Chemical Biology Tools for Target Engagement Studies

Photoaffinity probes (AfBPs) enable covalent capture of drug-target interactions in native cellular environments. These bifunctional molecules incorporate:

  • Target-binding moiety: Derived from a known inhibitor (e.g., olaparib).
  • Photoactivatable group: Diazirines that generate reactive carbenes upon UV irradiation.
  • Ligation handle: Alkyne or azide groups for bioorthogonal conjugation to reporters (e.g., fluorophores, biotin) [5] [8].

AfBPs allow temporal resolution of target engagement, identification of binding partners, and quantification of drug distribution — critical for evaluating novel poly(ADP-ribose) polymerase inhibitors like PARPYnD.

Properties

Product Name

PARPYnD

IUPAC Name

3-(3-but-3-ynyldiazirin-3-yl)-N-[5-cyano-6-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]propanamide

Molecular Formula

C34H31N9O3

Molecular Weight

613.7 g/mol

InChI

InChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45)

InChI Key

ZYWZRMXOMDKHKX-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N

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